1-(3-Chlorophenoxy)butan-2-amine hydrochloride
Overview
Description
1-(3-Chlorophenoxy)butan-2-amine hydrochloride, also known as 3-CPBA, is a chemical compound. It has a molecular weight of 236.14 and a molecular formula of C10H15Cl2NO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H .Scientific Research Applications
Application in Solution-Phase Synthesis
1-(3-Chlorophenoxy)butan-2-amine hydrochloride is involved in the synthesis of various chemical compounds. A study demonstrated the use of butan-1-amine, a core compound, in coupling with carboxylic acids to form a minilibrary of compounds. These compounds showed cytotoxicity against specific cell lines, indicating potential applications in biomedical research (Chiang et al., 2009).
In Coordination Compounds and Dielectric Properties
A coordination compound with 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, a derivative of this compound, was synthesized and investigated for its dielectric properties. This highlights its potential use in materials science and electronics (Yang, 2006).
Application in Ion Chromatography
Ion chromatography techniques have been developed using related compounds, such as 1-(butylamino)-1-deoxy-D-glucitol, for purity testing in pharmaceuticals. This indicates the relevance of this compound in pharmaceutical analysis and quality control (Kersten, 1992).
Use in Synthesis of Chemoselective Compounds
Research demonstrates the use of related compounds, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, for the chemoselective tert-butoxycarbonylation of amine hydrochlorides. This showcases the potential for this compound in selective chemical synthesis (Ouchi et al., 2002).
Application in Organic Synthesis and Photodegradation Studies
This compound plays a role in the preparation of other compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which are used in organic synthesis and photodegradation studies. This indicates a broad spectrum of applications in organic chemistry and environmental science (Uneyama et al., 1983).
properties
IUPAC Name |
1-(3-chlorophenoxy)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-9(12)7-13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZPIZCYVDKJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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